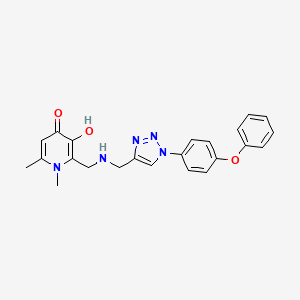
Sulfo DBCO-PEG3-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo DBCO-PEG3-acid is a versatile compound widely used in various scientific fields. It is an analog of DBCO-Acid with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) group. The DBCO group is commonly used for copper-free Click Chemistry reactions due to its strain-promoted high energy. The hydrophilic PEG chain and sulfo group increase water solubility, making it suitable for biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods
Industrial production of Sulfo DBCO-PEG3-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo DBCO-PEG3-acid primarily undergoes Click Chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and highly efficient, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azides, EDC, and HATU. The reactions typically occur under mild conditions, often at room temperature, and do not require the presence of copper, which can be toxic to biological systems .
Major Products
The major products formed from reactions involving this compound are stable triazole compounds. These products are formed through the reaction of the DBCO group with azides, resulting in a highly stable and specific linkage .
Wissenschaftliche Forschungsanwendungen
Sulfo DBCO-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and peptides, allowing for targeted delivery and imaging in vivo
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents, enhancing the specificity and efficacy of therapeutic interventions
Industry: Applied in the production of bioconjugates and other specialized compounds for various industrial applications
Wirkmechanismus
The mechanism of action of Sulfo DBCO-PEG3-acid involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO group reacts with azides to form stable triazole linkages. The hydrophilic PEG chain and sulfo group increase water solubility, enhancing its compatibility with biological systems. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, facilitating its use in bioconjugation and other applications .
Vergleich Mit ähnlichen Verbindungen
Sulfo DBCO-PEG3-acid is unique due to its combination of a sulfo group, a PEG linker, and a DBCO group. Similar compounds include:
DBCO-Acid: Lacks the PEG linker and sulfo group, making it less water-soluble.
Sulfo DBCO-PEG3-NHS Ester: Contains an NHS ester group instead of a carboxylic acid, used for different types of bioconjugation reactions.
DBCO-PEG5-Acid: Has a longer PEG linker, which may affect its solubility and reactivity.
These compounds share similar functionalities but differ in their specific applications and properties, highlighting the versatility and uniqueness of this compound .
Eigenschaften
Molekularformel |
C31H37N3O11S |
|---|---|
Molekulargewicht |
659.7 g/mol |
IUPAC-Name |
3-[2-[2-[3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxo-2-sulfopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H37N3O11S/c35-28(12-15-43-17-19-45-20-18-44-16-13-30(37)38)33-21-27(46(40,41)42)31(39)32-14-11-29(36)34-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)34/h1-8,27H,11-22H2,(H,32,39)(H,33,35)(H,37,38)(H,40,41,42) |
InChI-Schlüssel |
NYZWWPUKQMXYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCC(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)


![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)

![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
